![molecular formula C17H13N5O3S B2989129 Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396851-10-7](/img/structure/B2989129.png)
Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
This compound is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are known for their broad spectrum of pharmacological properties, including anticancer activities . They can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets .
Molecular Structure Analysis
Thiadiazole occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The exact molecular structure of this specific compound is not provided in the available sources.Scientific Research Applications
Anticancer Applications
Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives have been studied for their potential applications in cancer treatment. A study by Raffa et al. (2019) synthesized ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, including similar compounds, and found compound 26c to induce the intrinsic apoptotic pathway by activating p53 and promoting the TRAIL-inducing death pathway (Raffa et al., 2019). Another study by Nassar et al. (2015) explored the synthesis of related pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, showing significant effects in various cancer cell lines (Nassar et al., 2015).
Antimycobacterial Activity
Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its potential use against Mycobacterium tuberculosis. Research by Jeankumar et al. (2013) synthesized related compounds showing activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).
Insecticidal Activity
Compounds incorporating the thiadiazole moiety, similar to ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, have been studied for their insecticidal properties. Fadda et al. (2017) synthesized new heterocycles, including compounds similar to the subject molecule, and evaluated their insecticidal agents against the cotton leafworm (Fadda et al., 2017).
Antiallergic ActivityRelated compounds have been explored for their antiallergic properties. Nohara et al. (
- synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids, which are structurally similar, and their derivatives exhibited significant antiallergic activity in tests conducted on rats (Nohara et al., 1985).
Synthesis of Novel Compounds
The molecule and its derivatives have been used as precursors in the synthesis of a variety of novel compounds. Mohamed (2021) conducted a study involving the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, which are closely related, highlighting the molecule's versatility in creating new chemical entities (Mohamed, 2021).
Potential as Antiulcer Agents
There has been research on compounds structurally similar to Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate for their potential use as antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position with potential antiulcer properties (Starrett et al., 1989).
Future Directions
properties
IUPAC Name |
ethyl 5-(2,1,3-benzothiadiazole-5-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c1-2-25-17(24)12-9-18-22-6-5-11(8-15(12)22)19-16(23)10-3-4-13-14(7-10)21-26-20-13/h3-9H,2H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBYXMUZHHVBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate |
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